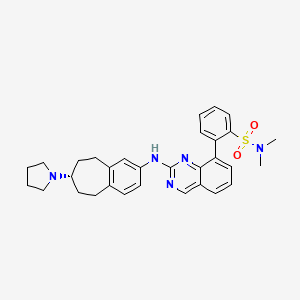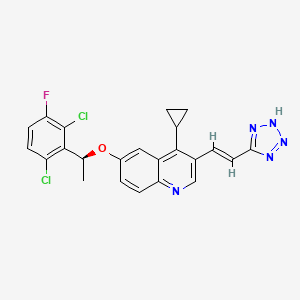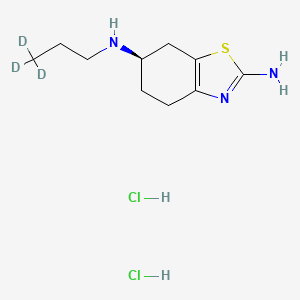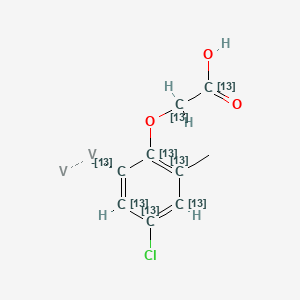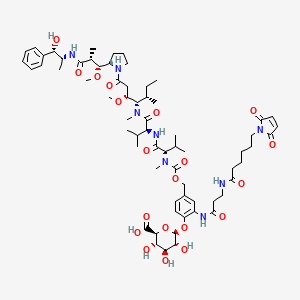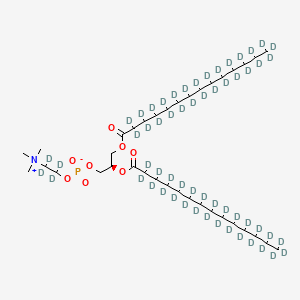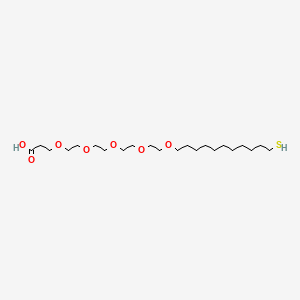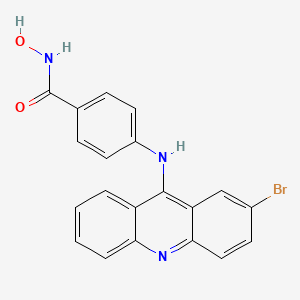
Hdac6-IN-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hdac6-IN-5 is a selective inhibitor of histone deacetylase 6, an enzyme predominantly found in the cytoplasm that plays a crucial role in the deacetylation of non-histone proteins such as alpha-tubulin, heat shock protein 90, and cortactin . Histone deacetylase 6 inhibitors have shown promise in treating various diseases, including cancer, neurodegenerative diseases, heart failure, pain, fibrosis, and inflammatory diseases .
Preparation Methods
The synthesis of Hdac6-IN-5 involves several steps, including the preparation of intermediates and the final coupling reaction. One common synthetic route includes the use of benzohydroxamates, which selectively inhibit histone deacetylase 6 . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Hdac6-IN-5 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may lead to the formation of carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Hdac6-IN-5 has numerous scientific research applications across various fields:
Mechanism of Action
Hdac6-IN-5 exerts its effects by selectively inhibiting histone deacetylase 6, leading to the accumulation of acetylated proteins in the cytoplasm . This inhibition disrupts various cellular processes, including protein stability, cell migration, and apoptosis . The molecular targets of this compound include alpha-tubulin, heat shock protein 90, and cortactin, which are involved in maintaining cellular structure and function . By inhibiting histone deacetylase 6, this compound modulates these pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Hdac6-IN-5 is unique among histone deacetylase 6 inhibitors due to its high selectivity and potency . Similar compounds include other histone deacetylase 6 inhibitors such as mercaptoacetamides and fluoroalkyl-oxadiazoles . These compounds also target histone deacetylase 6 but may differ in their chemical structure, selectivity, and therapeutic applications . This compound stands out due to its specific binding affinity and minimal off-target effects, making it a promising candidate for further development .
Properties
Molecular Formula |
C20H14BrN3O2 |
|---|---|
Molecular Weight |
408.2 g/mol |
IUPAC Name |
4-[(2-bromoacridin-9-yl)amino]-N-hydroxybenzamide |
InChI |
InChI=1S/C20H14BrN3O2/c21-13-7-10-18-16(11-13)19(15-3-1-2-4-17(15)23-18)22-14-8-5-12(6-9-14)20(25)24-26/h1-11,26H,(H,22,23)(H,24,25) |
InChI Key |
PESSDQDERPAVNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)Br)NC4=CC=C(C=C4)C(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Oxa-9-azabicyclo[3.3.1]nonan-7-one-d6](/img/structure/B12415833.png)
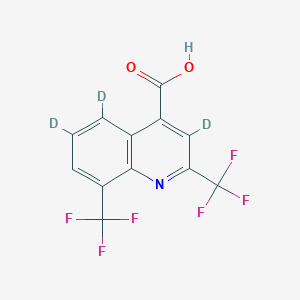

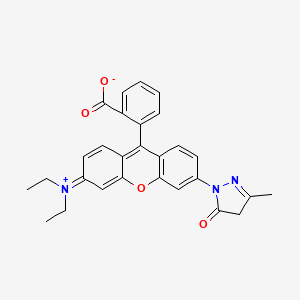
![(14R,18R,19R)-3,14,18-trimethyl-19-[(2R)-6-methylheptan-2-yl]-10-azahexacyclo[12.11.0.02,11.04,9.015,23.018,22]pentacosa-1(25),2,4,6,8,10-hexaene](/img/structure/B12415845.png)
